molecular formula C29H33N3O6 B11522222 2-Amino-1-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11522222
M. Wt: 519.6 g/mol
InChI Key: NVOITUHKSNIVTD-UHFFFAOYSA-N
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Description

2-Amino-1-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with multiple functional groups, including amino, methoxy, and carbonitrile groups. The presence of these groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Functional Group Substitution:

    Amino Group Introduction: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or amines.

    Carbonitrile Group Addition: The carbonitrile group can be added through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or an aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines, aldehydes, or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicine, the compound or its derivatives could be investigated for potential therapeutic applications. For example, its structural similarity to known pharmacophores might make it a candidate for drug development targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2,5-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Uniqueness

The uniqueness of 2-Amino-1-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of multiple methoxy groups and a carbonitrile group provides a distinct electronic environment that can affect its interaction with other molecules and its overall stability.

This detailed overview should provide a comprehensive understanding of the compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

Molecular Formula

C29H33N3O6

Molecular Weight

519.6 g/mol

IUPAC Name

2-amino-1-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C29H33N3O6/c1-29(2)13-20-26(21(33)14-29)25(16-10-23(36-5)27(38-7)24(11-16)37-6)18(15-30)28(31)32(20)19-12-17(34-3)8-9-22(19)35-4/h8-12,25H,13-14,31H2,1-7H3

InChI Key

NVOITUHKSNIVTD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C=CC(=C3)OC)OC)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C

Origin of Product

United States

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